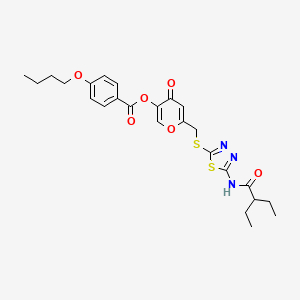

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

説明

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a structurally complex molecule featuring a thiadiazole core linked to a pyranone ring via a thioether bridge, esterified with a 4-butoxybenzoate group. Thiadiazole derivatives are well-documented for their biological activities, including anti-inflammatory and antimicrobial effects, often attributed to their electron-rich heterocyclic systems and ability to interact with biological targets .

Key structural features of this compound include:

- Thiadiazole moiety: A 1,3,4-thiadiazole ring substituted with a 2-ethylbutanamido group at position 3. This group may enhance lipophilicity and influence binding interactions.

- 4-butoxybenzoate ester: A long-chain alkoxy substituent (butoxy) at the para position of the benzoate, likely increasing lipid solubility and membrane permeability compared to shorter-chain or electron-withdrawing substituents .

特性

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O6S2/c1-4-7-12-32-18-10-8-17(9-11-18)23(31)34-21-14-33-19(13-20(21)29)15-35-25-28-27-24(36-25)26-22(30)16(5-2)6-3/h8-11,13-14,16H,4-7,12,15H2,1-3H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJWAPOGILSHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Step 1: Synthesis of 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol

Reagents: 2-ethylbutanamide, thionyl chloride, thiosemicarbazide

Conditions: Refluxing 2-ethylbutanamide with thionyl chloride to form the acid chloride, followed by reaction with thiosemicarbazide under heating to form the thiadiazole derivative.

Step 2: Synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

Reagents: 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol, 4-oxo-4H-pyran-3-yl 4-butoxybenzoate, base (e.g., sodium hydride)

Conditions: Reaction of 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol with 4-oxo-4H-pyran-3-yl 4-butoxybenzoate in the presence of sodium hydride under inert atmosphere to yield the target compound.

Industrial Production Methods:

Scaling up the aforementioned synthetic routes requires optimization of reaction times, temperatures, and the use of flow chemistry techniques to enhance yields and purity of the product.

化学反応の分析

Types of Reactions:

Oxidation: The thiadiazole and pyran rings can undergo oxidation reactions, forming sulfoxides or sulfonates.

Reduction: Reduction reactions primarily target the carbonyl groups within the pyran and benzoate moieties.

Substitution: Nucleophilic substitution at the thiadiazole ring or ester group.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, hydrogen peroxide

Reduction Reagents: Sodium borohydride, lithium aluminum hydride

Substitution Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide)

Major Products:

Oxidation: Formation of sulfoxides or sulfonates.

Reduction: Alcohols or amines.

Substitution: Varied substituted products based on the nucleophile used.

科学的研究の応用

Chemistry:

Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology:

Explored for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to interact with biological systems.

Medicine:

Industry:

Utilized in the synthesis of advanced materials and as a precursor in the manufacturing of specialized polymers.

作用機序

The compound exerts its effects through multiple pathways:

Molecular Targets: Enzyme inhibition by binding to active sites, disruption of cell wall synthesis in microbes.

Pathways: The thiadiazole ring interacts with sulfur-containing amino acids in proteins, leading to enzyme inhibition or modification.

類似化合物との比較

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Electronic Effects: The 4-butoxy group in the target compound is electron-donating, which may stabilize the ester linkage compared to electron-withdrawing groups like 4-nitro () or 2-fluoro (). This could translate to slower hydrolysis and prolonged bioavailability .

Synthetic Considerations :

- Thiadiazole-linked compounds are typically synthesized via cyclization reactions (e.g., H₂S elimination from thiosemicarbazides) . The esterification step for the benzoate group may involve coupling agents like DCC or EDCI, as seen in and .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from structurally related molecules:

- Thiadiazole Derivatives : Compounds with 1,3,4-thiadiazole cores, such as those in , exhibit anti-inflammatory activity, suggesting the thiadiazole moiety in the target compound may confer similar properties .

- Benzoate Substituents : The 4-butoxy group’s electron-donating nature may modulate interactions with enzymes or receptors. For instance, nitro or fluoro substituents (–7) could alter binding affinity in kinase or protease inhibition assays.

生物活性

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. The compound's structure includes a thiadiazole moiety, a pyran ring, and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 592.7 g/mol. Its structural complexity allows for multiple interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N4O7S3 |

| Molecular Weight | 592.7 g/mol |

| Key Functional Groups | Thiadiazole, Pyran, Benzoate |

The biological activity of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is attributed to its ability to interact with specific proteins and enzymes. The compound may exert its effects through the following pathways:

- Enzyme Inhibition : The thiadiazole moiety is known for its role in inhibiting various enzymes, potentially leading to antimicrobial or anticancer effects.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways, enhancing or inhibiting certain biological processes.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that related compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Biological Activities

Research indicates that compounds with structural similarities to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate exhibit diverse biological activities:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, minimal inhibition concentrations (MICs) have been reported as low as 50 μg/mL against various pathogens .

- Anticancer Properties : The pyran derivatives have been explored for their potential anticancer effects. Research has indicated that certain modifications can enhance cytotoxicity against cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their biological activities. Compounds were tested for their antibacterial and antifungal efficacy, showing promising results against multiple strains .

- Anticholinesterase Activity : Another study explored benzamide derivatives bearing thiadiazole nuclei for their anticholinesterase activity, indicating potential use in treating neurodegenerative diseases .

- Neuroprotective Effects : Research involving related compounds has demonstrated neuroprotective effects in animal models of brain injury, suggesting that these compounds may be beneficial in developing treatments for neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。